

Introduction to NU-7107 and its Context

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Compound Focus: NU-7107

Cat. No.: S548532

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NU-7107 is a novel small-molecule inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks [1]. Inhibiting DNA-PK can enhance the effectiveness of DNA-damaging cancer treatments like ionising radiation, a concept known as radiosensitisation [1].

This compound was developed as a structural analogue of the prototype DNA-PK inhibitor **NU7026** (2-(morpholin-4-yl)-benzo[H]chromen-4-one). Research indicates the morpholine ring of NU7026 is a site of extensive metabolism through hydroxylation, leading to rapid plasma clearance [1]. **NU-7107** was specifically designed with methylation at the C-2 and C-6 positions of the morpholine ring to block these metabolic pathways, thereby improving its pharmacokinetic (PK) properties [1].

Summary of Experimental Data and Modeling

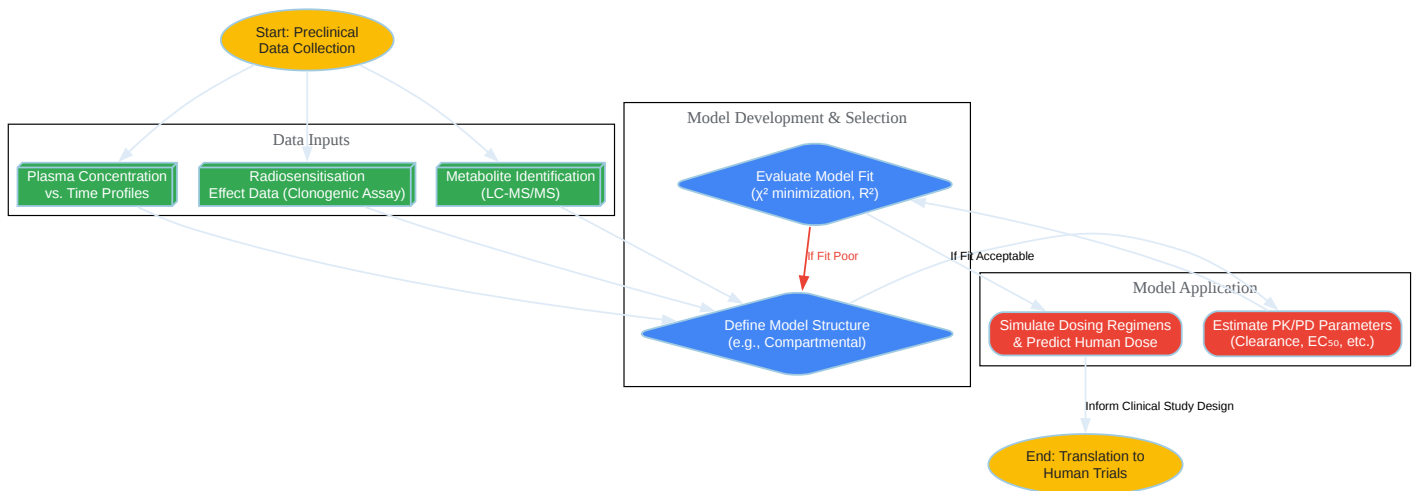
The table below summarizes the key preclinical pharmacokinetic findings for NU7026, which informed the development of **NU-7107**.

Parameter	NU7026 (Value)	NU7107 (vs. NU7026)	Experimental Details
In Vitro IC ₅₀ (DNA-PK)	0.23 µM	Information missing	Assayed using DNA-PK enzyme; specificity noted over related kinases [1].

Parameter	NU7026 (Value)	NU7107 (vs. NU7026)	Experimental Details
In Vitro Radiosensitisation	Significant effect with 10 μ M for 4h + 3Gy radiation	Information missing	CH1 human ovarian carcinoma cells; clonogenic survival assay [1].
Plasma Clearance	0.108 L/h (rapid)	~4x slower	Mouse, i.v. administration at 5 mg/kg; largely attributed to metabolism [1].
Bioavailability	i.p.: 20%; p.o.: 15% (at 20 mg/kg)	Information missing	Mouse; formulated in 10% DMSO, 5% Tween 20 in saline [1].
Major Elimination Route	Multiple hydroxylations; glucuronide conjugation	Information missing	Metabolites identified in plasma and urine [1].
Proposed Dosing (NU7026)	100 mg/kg, 4 times per day (i.p.)	Information missing	Based on PK simulations to achieve exposure for <i>in vivo</i> radiosensitisation [1].

Proposed Pharmacokinetic Modeling Workflow

Based on general principles of PK/PD modeling, the following workflow can be applied to compounds like **NU-7107**. The diagram below outlines the key stages from data collection through to model application.



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Detailed Experimental Protocols

In Vitro Radiosensitisation Clonogenic Assay

This protocol determines the minimum concentration and exposure time of **NU-7107** required to radiosensitise cancer cells [1].

- **Cell Line:** CH1 human ovarian carcinoma cells.

- **Culture Conditions:** Monolayers in DMEM supplemented with 10% heat-inactivated fetal calf serum, 2 mM L-glutamine, non-essential amino acids, and 0.5 µg/ml hydrocortisone, maintained in 6.5% CO₂ at 37°C.
- **Drug Treatment:** Expose cells to 10 µM NU7026 (or equivalent concentration of **NU-7107**) or DMSO vehicle control (0.5% final concentration) for 24 hours.
- **Radiation:** Irradiate cells with a cobalt-60 (⁶⁰Co) source at doses of 2, 3, or 4 Gy at specified time points (e.g., 2, 4, 6, 24h) after drug addition.
- **Washout:** Aspirate drug-containing medium and rinse with 10 mM PBS at the designated time points post-irradiation.
- **Clonogenic Growth:** Re-feed cells with drug-free medium and incubate for ~9 days until colonies are visible.
- **Data Analysis:** Count cell colonies (typically >50 cells) and express survival as a percentage of non-treated controls. Compare survival fractions across treatment groups to determine radiosensitisation effect.

Preclinical Pharmacokinetic and Metabolism Study

This protocol characterizes the absorption, distribution, and elimination of **NU-7107** in a mouse model [1].

- **Animals:** Female BALB/c mice.
- **Test Compound Formulation:**
 - **For i.v. (5 mg/kg):** 10% ethanol, 25% PEG 200, 5% Tween 20 in saline.
 - **For i.p. and p.o. (20 mg/kg):** 10% DMSO, 5% Tween 20 in saline.
- **Dosing and Sampling:** Administer compound to groups of mice (n=3 per time point). Collect blood via cardiac puncture under transient halothane anaesthesia at time points from 5 minutes to 24 hours post-dose. Centrifuge blood to obtain plasma.
- **Bioanalysis:** Quantify **NU-7107** and potential metabolites in plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- **Metabolite Identification:** Use transitions and LC retention times to identify major oxidative metabolites and conjugates.

Application Notes for Researchers

- **Lead Optimization Strategy:** The development of **NU-7107** from NU7026 is a classic example of mitigating metabolic liability through strategic structural modification (methylation), which successfully reduced plasma clearance [1].
- **Integrating PK and PD:** Effective translational PK/PD modeling requires robust *in vitro* efficacy data (like the clonogenic assay) to establish a target exposure, which can then be used to simulate

achievable *in vivo* dosing regimens [1] [2].

- **Model-Informed Drug Development (MIDD):** As shown in the workflow, even with limited data for a prototype, pharmacokinetic modeling and simulation are powerful tools for predicting human efficacious doses and informing clinical study design, saving time and resources [3] [2].

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